molecular formula C16H15F3N4O B2980422 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021069-98-6

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2980422
CAS No.: 1021069-98-6
M. Wt: 336.318
InChI Key: PCHKFZOAIAHUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl, piperazine, and phenylpyridazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 6-phenylpyridazine with piperazine, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its anti-tubercular activity may involve inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is unique due to the presence of the phenylpyridazine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)15(24)23-10-8-22(9-11-23)14-7-6-13(20-21-14)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKFZOAIAHUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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